4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Overview
Description
4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is a useful research compound. Its molecular formula is C10H14F3N3 and its molecular weight is 233.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is the receptor for calcitonin gene-related peptide (CGRP) . CGRP and its receptors are found in areas of the central and peripheral nervous system that are important for the transmission of pain .
Mode of Action
This compound blocks the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain . By blocking the binding of CGRP, it is believed to inhibit the transmission of pain signals that lead to migraine headaches .
Biochemical Pathways
The biochemical pathway affected by this compound is the CGRP pathway. CGRP is a primary neuropeptide involved in the pathophysiology of migraine . During migraine attacks, CGRP activates these receptors and facilitates the transmission of pain impulses .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the transmission of pain signals that lead to migraine headaches . This is achieved by blocking the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain .
Properties
IUPAC Name |
4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)7-16-6-9(5-15-16)8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMAMHAGMKHSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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